Dopamine quinone

概要

説明

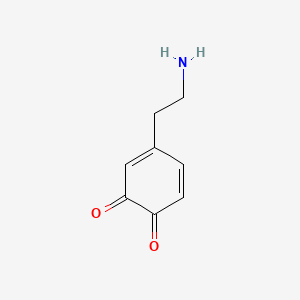

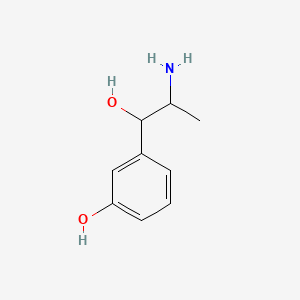

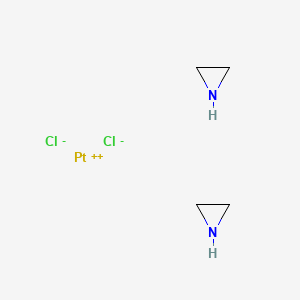

Dopamine quinone is a derivative of dopamine, which is an important molecule that plays several essential roles in the human body . Dopamine quinone is synthesized by the oxidation of the catechol ring of dopamine . If this occurs within the neuronal cytosol, the quinone may react with cytosolic components, particularly cysteine residues .

Synthesis Analysis

Dopamine-quinone is synthesized by oxidation of the catechol ring of dopamine . If this occurs within the neuronal cytosol, the quinone may react with cytosolic components, particularly cysteine residues . In contrast, if quinone is produced within neuronal lysosomes, it may provide the fundamental building block for neuromelanin .Molecular Structure Analysis

Dopamine has a dielectric behavior, whereas quinone and L-DOPA have semiconductor behaviors in the ground and excited states . By computing the optical properties, it was found that the electronic transition spectrum of dopamine, quinone, and L-DOPA are observed in the ultra-violet region, visible spectrum, and (ultraviolet and visible regions), respectively .Chemical Reactions Analysis

The oxidation of dopamine in strongly acidic (pH = 0) solution is investigated using microdisc, microcylinder, and macro-electrodes together with a range of voltage scan rates . Kinetic and mechanistic analysis over the full range of mass transport conditions show a behavior consistent with an ECE process with a fast chemical step and in which the second electron transfer is thermodynamically more favorable than the first step .Physical And Chemical Properties Analysis

Dopamine has a dielectric behavior, whereas quinone and L-DOPA have semiconductor behaviors in the ground and excited states . By computing the optical properties, it was found that the electronic transition spectrum of dopamine, quinone, and L-DOPA are observed in the ultra-violet region, visible spectrum, and (ultraviolet and visible regions), respectively .科学的研究の応用

Oxidative Polymerization for Surface Coatings

Dopamine quinone undergoes oxidative polymerization under alkaline conditions to form adhesive nanocoatings on a wide variety of substrates . This process can be triggered by light, chemical, and physical methods, making it one of the most widely explored surface coating methods . The key step in the formation of polydopamine coating is the oxidation of dopamine to dopamine quinone . These coatings have potential utility in engineering and biomedical applications .

Fluorescence Sensing Probe for Dopamine Detection

Boron and Sulfur co-doped graphene quantum dots (BS-GQDs) have been used as a label-free fluorescence sensing probe for the highly sensitive and selective detection of dopamine . The quenching mechanism involved a photoinduced electron transfer process from BS-GQDs to dopamine-quinone, produced by the oxidization of dopamine under alkaline conditions .

Biosynthesis of Crucial Hormones and Neurotransmitters

Dopamine quinone is a product of the oxidation of tyrosine and its hydroxylated product dopa, which are major precursors for cellular catecholamines in practically all organisms . These catecholamines serve as the starting point for the biosynthesis of crucial hormones, neurotransmitters, alkaloids, coenzymes, and a plethora of pigments .

Prevention of Indole-3-acetic acid (IAA) Oxidation

Dopamine has been reported to prevent IAA oxidation, indirectly improving the availability of IAA for rooting . This specific inhibition of IAA-ox activity by dopamine could have potential applications in plant growth and development .

Synthesis of Ultra-thin Quinone-rich Polydopamine Coatings

A convenient strategy has been developed for the synthesis of ultra-thin quinone-rich polydopamine (PDA) coatings tightly adhered to 3D porous carbon surfaces . The key step in this process is the conversion of dopamine to dopamine quinone, which can be triggered by several factors .

作用機序

Target of Action

Dopamine quinone, also known as dopaminoquinone, primarily targets dopaminergic neurons . It interacts with various bioactive molecules within these neurons . The compound’s primary targets include enzymes that catalyze dopamine oxidation to o-quinones, such as tyrosinase, prostaglandin H synthase, xanthine oxidase, cytochrome P450, dopamine β-monooxygenase, and lactoperoxidase .

Mode of Action

Dopamine quinone is synthesized by the oxidation of the catechol ring of dopamine . This compound exerts its effects by interacting with its targets, leading to changes in the neuronal environment. For instance, it can react with cysteine residues if formed within the neuronal cytosol . Dopamine quinone, aminochrome, and 5,6-indolequinone are directly involved in four of the five molecular mechanisms associated with Parkinson’s disease, such as mitochondrial dysfunction, aggregation of alpha-synuclein to neurotoxic oligomers, protein degradation dysfunction, and oxidative stress .

Biochemical Pathways

Dopamine quinone affects several biochemical pathways. It is involved in the degeneration of dopaminergic neurons containing neuromelanin, a process linked to protein degradation dysfunction, mitochondrial dysfunction, alpha-synuclein aggregation, oxidative stress, and neuroinflammation . Dopamine oxidation sequentially generates dopamine o-quinone, aminochrome, 5,6-indolequinone, and finally, neuromelanin .

Pharmacokinetics

It is known that dopamine, from which dopamine quinone is derived, produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .

Result of Action

The molecular and cellular effects of dopamine quinone’s action are significant. Dopamine quinone and its metabolites exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive dopamine and DOPA quinones . This cytotoxicity is closely linked to neurodegenerative diseases such as Parkinson’s disease .

Action Environment

The action of dopamine quinone can be influenced by various environmental factors. For instance, when dopamine neurons are damaged, an excess amount of cytosolic dopamine or l-DOPA is spontaneously oxidized, producing dopamine quinones . Moreover, the temperature of the environment can also influence the effects of dopamine quinone.

Safety and Hazards

Dopamine (DA) and its metabolites containing two hydroxyl residues exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive DA and DOPA quinones . Quinone formation is closely linked to other representative hypotheses such as mitochondrial dysfunction, inflammation, oxidative stress, and dysfunction of the ubiquitin-proteasome system, in the pathogenesis of neurodegenerative diseases such as Parkinson’s disease and methamphetamine-induced neurotoxicity .

将来の方向性

Polydopamine and polydopamine-derived nanoparticles are found with excessive adhesiveness, redox activity, photothermal conversion capacity, paramagnetism, and conductivity other than excellent biocompatibility, and hydrophilicity . In the future, advances about polydopamine nanoparticles in tissue engineering applications are expected, including the repair of bone, cartilage, skin, heart, and nerve, to provide strategies for future biomaterial design .

特性

IUPAC Name |

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPXZWUZIOASKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198716 | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Dopamine quinone | |

CAS RN |

50673-96-6 | |

| Record name | Dopamine quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine quinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)